Potency Comparison: BMS-986299 vs. 2-Guanidinobezimidazole for NLRP3 Engagement
BMS-986299 induces IL-1β secretion with an EC50 of 1.28 µM, demonstrating potent NLRP3 agonism . In contrast, 2-guanidinobezimidazole, another reported NLRP3 agonist, binds to the LRR domain of NLRP3 with a KD of 1.29 µM . While both compounds exhibit similar low-micromolar affinity/potency, BMS-986299 is a first-in-class clinical candidate with extensive characterization, whereas 2-guanidinobezimidazole is a tool compound lacking clinical development.
| Evidence Dimension | NLRP3 agonism potency |
|---|---|
| Target Compound Data | EC50 = 1.28 µM (IL-1β secretion in mouse macrophages expressing human NLRP3) |
| Comparator Or Baseline | 2-Guanidinobezimidazole: KD = 1.29 µM (binding to His-GFP-NLRP3) |
| Quantified Difference | EC50 of BMS-986299 is similar to KD of comparator (both ~1.3 µM) |
| Conditions | Cell-based assay for BMS-986299; binding assay for comparator |
Why This Matters
Confirms BMS-986299 as a potent, well-characterized NLRP3 agonist with clinical translation potential, unlike comparator tool compounds.
